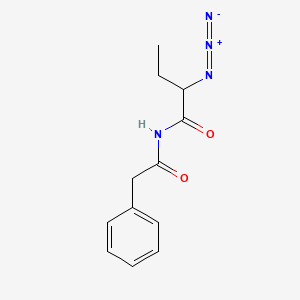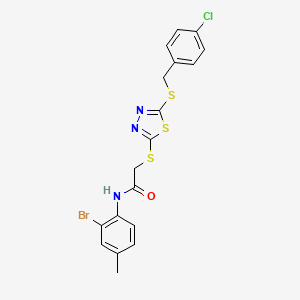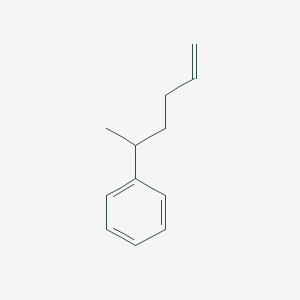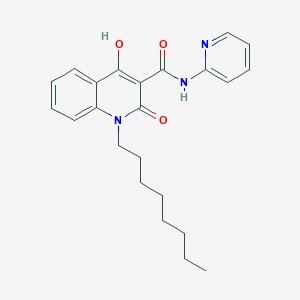
1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenyl group and a pyrrolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from commercially available starting materials. The reaction conditions often include the use of lithium dialkylcuprates and Horner–Wadsworth–Emmons reactions to achieve high yields and diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of automated synthesis equipment and continuous flow reactors can enhance the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include lithium dialkylcuprates, palladium catalysts, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyrrolidine ring.
Aplicaciones Científicas De Investigación
1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is involved in the development of new therapeutic agents and drug delivery systems.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The fluorenyl group and pyrrolidine ring play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-3-(1-methyl-1H-indol-3-YL)propanoic acid
Uniqueness
1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate is unique due to its specific combination of a fluorenyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of complex molecules and the study of biochemical mechanisms.
Propiedades
Fórmula molecular |
C21H22N2O4 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-26-20(24)19-10-13(22)11-23(19)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12,22H2,1H3/t13-,19-/m0/s1 |
Clave InChI |
JQPYOURZBOBMIS-DJJJIMSYSA-N |
SMILES isomérico |
COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
SMILES canónico |
COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(9-Bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)(4-methoxyphenyl)methanone](/img/structure/B12048925.png)


![4'-Isobutyl-[1,1'-biphenyl]-4-amine](/img/structure/B12048946.png)





![N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12048981.png)
![(1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone](/img/structure/B12049006.png)
![2-Chlorobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12049009.png)
